molecular formula C10H14N2OS B6141041 N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea CAS No. 52266-71-4

N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea

Cat. No. B6141041
CAS RN: 52266-71-4
M. Wt: 210.30 g/mol
InChI Key: FCAYIUPXUSYQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea, also known as METU, is a chemical compound that has been studied for its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of enzymes or the modulation of signaling pathways. In cancer cells, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been shown to induce apoptosis and inhibit cell proliferation by suppressing the expression of oncogenes and activating tumor suppressor genes. In viruses, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been reported to inhibit viral replication by blocking viral entry or interfering with viral RNA synthesis.
Biochemical and Physiological Effects
N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been shown to affect various biochemical and physiological processes, including oxidative stress, inflammation, and cell signaling. In animal studies, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been reported to reduce oxidative stress markers and improve antioxidant enzyme activity. N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been reported to modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, there are also some limitations, such as its low solubility in water and limited availability. To overcome these limitations, researchers have developed various formulations and delivery methods, such as nanoparticles and liposomes.

Future Directions

There are several future directions for the research on N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea. One direction is to investigate its potential applications in drug delivery and imaging. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, the development of new synthesis methods and formulations could improve the yield, purity, and efficacy of N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea. Finally, the evaluation of N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea in clinical trials could provide valuable insights into its safety and efficacy in humans.
Conclusion
In conclusion, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea could lead to the development of new therapies and technologies that could benefit society.

Synthesis Methods

N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea can be synthesized using various methods, including the reaction of 4-methylphenyl isothiocyanate with 2-hydroxyethylamine or the reaction of 4-methylphenyl isothiocyanate with ethanolamine. The yield and purity of N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In agriculture, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been studied for its ability to enhance plant growth and resistance to stress. In material science, N-(2-hydroxyethyl)-N'-(4-methylphenyl)thiourea has been used as a ligand for metal ions and in the synthesis of metal nanoparticles.

properties

IUPAC Name

1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-8-2-4-9(5-3-8)12-10(14)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAYIUPXUSYQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364365
Record name 1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-3-(4-methylphenyl)thiourea

CAS RN

52266-71-4
Record name NSC143341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-hydroxyethyl)-3-(4-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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